Octyl thiocyanate

Description

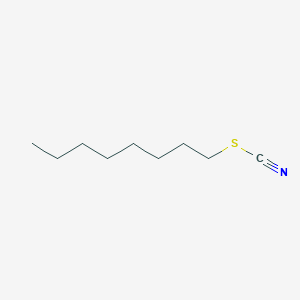

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

octyl thiocyanate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NS/c1-2-3-4-5-6-7-8-11-9-10/h2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGVYCHQRRXDRAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCSC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90173717 | |

| Record name | Octyl thiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90173717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19942-78-0 | |

| Record name | Thiocyanic acid, octyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19942-78-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Octyl thiocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019942780 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octyl thiocyanate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=100743 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Octyl thiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90173717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Octyl thiocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.473 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OCTYL THIOCYANATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F55XC7W6Y5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Reaction Mechanisms and Chemical Transformations of Octyl Thiocyanate

Electrophilic and Nucleophilic Reactivity at Sulfur and Carbon Centers

The thiocyanate (B1210189) group in octyl thiocyanate possesses two reactive sites: the sulfur atom and the carbon atom of the nitrile group. This duality dictates its interaction with various reagents.

Electrophilic Reactivity : The sulfur atom in this compound can act as a nucleophile, participating in reactions with electrophiles. However, a more common mode of reactivity involves the entire thiocyanate group acting as an electrophilic precursor, particularly in reactions that form a C-S bond. researchgate.net For instance, in the presence of a Lewis acid or an oxidizing agent, the thiocyanate moiety can be activated to react with nucleophilic substrates like aromatic compounds or alkenes. researchgate.netnih.gov

Nucleophilic Reactivity : The reactivity of this compound with nucleophiles is highly dependent on the nature of the attacking nucleophile, a concept often explained by Hard and Soft Acid and Base (HSAB) theory.

Attack at the Sulfur Center (Soft Nucleophiles) : Soft nucleophiles, such as thiols or certain organometallic reagents, preferentially attack the soft sulfur atom. This can lead to the displacement of the cyanide group and the formation of new sulfur-containing compounds like disulfides.

Attack at the Carbon Center (Hard Nucleophiles) : Hard nucleophiles, such as alkoxides or amines, tend to attack the harder carbon atom of the alkyl group (the octyl chain), leading to a substitution reaction where the thiocyanate ion acts as the leaving group. rsc.org

Advanced Coupling and Functionalization Reactions

Modern synthetic methods have expanded the utility of organic thiocyanates, including reactions that involve the cleavage of the carbon-sulfur bond.

While many reactions of this compound maintain the carbon-sulfur bond, certain advanced processes can lead to its cleavage or to complex rearrangements.

C-S Bond Cleavage : Under specific catalytic conditions, the C-S bond in organosulfur compounds can be cleaved. For example, some transition metal-catalyzed reactions can promote the cleavage and subsequent functionalization or cyanation of the C-S bond. nih.gov Photochemical methods, typically using UV light, can induce homolytic cleavage of the C–S bond in thioethers, generating alkyl and thiyl radicals. researchgate.net Similar principles could be applied to this compound under specific conditions to generate an octyl radical and a thiocyanate radical. Furthermore, reactions involving sulfoxides, which can be derived from thiocyanates, have shown that electrophilic activation can lead to a dealkylative functionalization, effectively cleaving the C-S bond. acs.org

Rearrangement Processes : Aside from the isomerization to isothiocyanates, other rearrangements are less common for simple alkyl thiocyanates like this compound. Allylic thiocyanates, in contrast, are known to undergo facile researchgate.netresearchgate.net-sigmatropic rearrangements at much lower temperatures. acs.org

Role as a Key Intermediate in Complex Molecule Synthesis

This compound, as a representative long-chain alkyl thiocyanate, serves as a valuable and versatile intermediate in the synthesis of more complex molecules. Its utility stems from the reactivity of the thiocyanate (-SCN) group, which can be readily transformed into a variety of other sulfur-containing functionalities or participate directly in cyclization and multicomponent reactions to build intricate molecular scaffolds. wikipedia.orgresearchgate.net While specific examples detailing the multi-step synthesis of highly complex natural products starting directly from this compound are not extensively documented in premier literature, its role is best understood through the fundamental transformations characteristic of alkyl thiocyanates, which are widely employed in organic synthesis.

The primary roles of this compound as a synthetic intermediate can be categorized into two main areas: its use as a precursor for other functional groups and its direct participation in the formation of heterocyclic systems.

Transformation into Diverse Sulfur-Containing Functional Groups

The thiocyanate group is an excellent synthetic handle that can be converted into other crucial sulfur-containing groups, such as thiols, sulfides, and disulfides. These transformations are fundamental steps in constructing larger molecules where a specific sulfur moiety is required. For instance, the reduction of an alkyl thiocyanate yields the corresponding thiol (mercaptan). This conversion is a cornerstone of its synthetic utility, as thiols are themselves important nucleophiles and intermediates in a vast array of chemical reactions.

Table 1: Representative Functional Group Transformations of Alkyl Thiocyanates This table illustrates common transformations applicable to this compound.

| Starting Material (General) | Reagents & Conditions | Product Functional Group | Significance |

|---|---|---|---|

| R-SCN (e.g., this compound) | 1. LiAlH₄ (Lithium aluminum hydride) 2. H₂O | R-SH (Thiol) | Creates a potent nucleophile for S-alkylation, S-acylation, and Michael additions. |

| R-SCN (e.g., this compound) | Hydrolysis (e.g., Riemschneider thiocarbamate synthesis) | R-S-C(=O)NH₂ (Thiocarbamate) | Access to thiocarbamate-containing bioactive molecules. wikipedia.org |

| R-SCN (e.g., this compound) | Na₂S (Sodium sulfide) | R-S-R (Sulfide) | Forms symmetrical sulfides, key structural units in various chemical compounds. |

Participation in Heterocycle Synthesis

Perhaps the most significant role of alkyl thiocyanates as intermediates is in the construction of sulfur-containing heterocycles, which are core structures in many pharmaceuticals, agrochemicals, and materials. nih.gov Thiophenes, in particular, are a class of aromatic heterocycles for which thiocyanate precursors are valuable. nih.govorganic-chemistry.orgresearchgate.net

Multicomponent reactions (MCRs) offer a powerful strategy for rapidly building molecular complexity from simple starting materials in a single step. Ammonium (B1175870) thiocyanate is often used as the "-SCN" source in these reactions, which, upon reaction with an alkylating agent like octyl bromide, would form this compound in situ. This intermediate can then react with other components to form highly substituted, complex heterocyclic products. For example, a one-pot reaction involving ammonium thiocyanate, an acyl chloride, an α-halocarbonyl, and an enaminone can produce complex thiophene (B33073) derivatives. nih.gov In such a sequence, the initially formed acyl thiocyanate reacts with the α-halocarbonyl to generate a key intermediate that subsequently cyclizes to form the thiophene ring. The octyl group from an octyl halide would be incorporated into the final structure, demonstrating its role as a building block.

Table 2: Representative Multicomponent Synthesis of a Thiophene Derivative This table outlines a general, efficient one-pot reaction where an alkyl thiocyanate, formed in situ, is a key intermediate in forming a complex heterocycle.

| Reactant 1 | Reactant 2 | Reactant 3 | Reactant 4 | Product Type | Reaction Conditions | Yield |

|---|---|---|---|---|---|---|

| Ammonium thiocyanate | Acyl Chloride (e.g., Benzoyl chloride) | α-Halocarbonyl (e.g., Phenacyl bromide) | Enaminone | Polysubstituted Thiophene | Solvent-free, 65 °C | High nih.gov |

This strategy highlights the efficiency of using simple precursors like this compound to construct complex molecular architectures that would otherwise require lengthy, multi-step syntheses. nih.gov The ability to participate in such convergent reaction schemes underscores the importance of this compound as a key intermediate in the synthesis of complex molecules, particularly sulfur-containing heterocycles.

Biological Activities and Pharmacological Investigations of Octyl Thiocyanate

Antimicrobial Efficacy Studies

Investigations into the antimicrobial properties of octyl thiocyanate (B1210189) and related thiocyanate-containing compounds have been conducted to evaluate their effectiveness against various microorganisms.

Antibacterial Properties Against Gram-Positive and Gram-Negative Strains

Research indicates that some thiocyanate-containing compounds, including certain isothiocyanates and those involved in systems like the lactoperoxidase system, exhibit antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, the lactoperoxidase system, which utilizes thiocyanate ions (SCN⁻), has shown bactericidal effects on Gram-negative bacteria and bacteriostatic effects on Gram-positive bacteria. Some studies on related octyl compounds, such as octyl gallate, have demonstrated robust bactericidal activity against Gram-positive bacteria, including multi-drug-resistant strains, but limited activity against Gram-negative bacteria like E. coli. While these findings highlight the potential for antibacterial activity within this class of compounds, specific detailed studies focusing solely on the differential effects of octyl thiocyanate (CID 29864) against a wide range of Gram-positive and Gram-negative strains with detailed minimum inhibitory concentration (MIC) or minimum bactericidal concentration (MBC) data for this specific compound were not prominently found in the surveyed literature.

Antifungal Activities and Mechanisms of Inhibition

Certain thiocyanate derivatives and related compounds have demonstrated antifungal properties. Glucosinolate-derived isothiocyanates, for example, are known for their antifungal effects, with mechanisms thought to involve the disruption of microbial cell membranes and interference with metabolic processes and enzyme systems. Studies on other octyl-containing compounds, such as octyl gallate, have also shown antifungal activity against yeasts like Saccharomyces cerevisiae and Zygosaccharomyces bailii, with the catechol moiety identified as essential for this activity and the alkyl chain playing a role. While the broader class of thiocyanates and related structures shows promise, specific detailed research on the antifungal mechanisms of inhibition solely attributed to this compound (CID 29864) was not extensively available in the examined literature.

Impact on Microbial Growth and Biofilm Formation

Biofilm formation is a key survival strategy for many microorganisms, contributing to increased resistance to antimicrobial agents. Some natural phenolic compounds, including octyl gallate (a related compound), have shown intensive biofilm inhibition effects, altering the structure of biofilms and reducing components like cellulose (B213188) and amyloids in E. coli. The lactoperoxidase system involving thiocyanate has also been investigated for its antimicrobial activity, which can impact microbial growth. While the potential for compounds in this class to influence microbial growth and biofilm formation exists, specific research detailing the impact of this compound (CID 29864) on these processes was not a primary focus of the retrieved studies.

Anticancer Potential and Molecular Mechanisms

The potential of thiocyanates and related compounds in cancer research has been explored, with some derivatives showing promising activity.

In Vitro Cytotoxicity and Apoptotic Pathways

Several thiocyanate derivatives have demonstrated in vitro cytotoxicity against various cancer cell lines. For instance, some 1,3,4-thiadiazole (B1197879) derivatives containing a thiocyanate group have shown inhibition of growth in human colon, lung, and breast cancer cell lines with varying IC₅₀ values. Ionic liquids containing a thiocyanate anion have also been synthesized and evaluated for cytotoxicity against cancer cells, although the activity can vary significantly depending on the cation and other structural features. Studies on sinapine (B1681761) thiocyanate, another compound containing the thiocyanate group, have indicated inhibition of proliferation and induction of apoptosis in colorectal cancer cells. Apoptosis, or programmed cell death, is a critical mechanism targeted in cancer therapy. Induction of apoptosis can involve pathways such as the release of cytochrome c from mitochondria. While the broader chemical space of thiocyanate-containing compounds shows cytotoxic and apoptotic effects, specific detailed data on the in vitro cytotoxicity profiles and the precise apoptotic pathways triggered solely by this compound (CID 29864) in various cancer cell lines were not comprehensively provided in the gathered information.

Modulation of Cellular Signaling in Neoplastic Cells

Based on the available search results, there is limited specific information detailing the biological activities and pharmacological investigations solely of the chemical compound "this compound". The search results primarily discuss the biological roles of the thiocyanate anion (SCN-) and hypothiocyanous acid (HOSCN), which are related but distinct chemical species.

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article focusing solely on this compound and strictly adhering to the provided outline (sections 4.3 and 4.4) using the information found. The provided outline sections specifically request details on the modulation of biological systems, enzymatic pathways, and therapeutic applications of this compound, which were not substantially covered for this specific compound in the search results.

The PubChem CID for this compound is 29864. nih.gov

Applications of Octyl Thiocyanate in Materials Science and Industrial Processes

Role in Advanced Materials Development

The thiocyanate (B1210189) functional group is utilized in the synthesis and modification of advanced materials, where it can influence material properties such as stability and electronic behavior.

Hybrid perovskite materials are of great interest for applications in optoelectronics, such as solar cells and LEDs. rsc.org However, their stability and performance can be hindered by surface defects. The surface of these materials plays a crucial role in their properties, including stability, hydration, and charge carrier mobilities. rsc.orgacs.org

Passivation, or the process of reducing surface defects, is a key strategy to improve these materials. The thiocyanate (SCN⁻) group has been successfully used as a passivating agent for hybrid perovskite microcrystals, such as methylammonium lead bromide (MAPbBr₃). rsc.orgacs.org A one-step aerosol-assisted synthesis method has been developed to produce SCN-passivated single-crystal MAPbBr₃ microcrystals. rsc.orgacs.org

The presence of the thiocyanate additive on the surface of the perovskite microcrystals leads to several beneficial effects. The passivated microcrystals exhibit enhanced stability, particularly against humidity, and show longer charge carrier lifetimes. rsc.orgacs.org This improvement is attributed to the SCN⁻ forming a passivation layer on the microcrystal surface, which reduces the number of surface defects that can act as sites for degradation or non-radiative recombination of charge carriers. acs.org Similar benefits have been observed in tin-halide perovskites, where the use of tin thiocyanate (Sn(SCN)₂) as an additive reduces vacancies, leading to improved photovoltaic parameters and device stability. researchgate.net

The thiocyanate group is a versatile functional moiety that can be incorporated into the design of advanced polymeric materials, particularly coordination polymers. mdpi.com In this context, the thiocyanate ion (SCN⁻) acts as a bridging ligand, linking metal centers together to form extended one-, two-, or three-dimensional networks. sfu.camdpi.com

The versatility of the thiocyanate ligand stems from its ability to coordinate with metal ions in different ways (coordination modes). mdpi.com This allows for the construction of diverse polymeric architectures. For example, in the synthesis of silver(I) coordination polymers, the thiocyanate anion can exhibit different bridging modes, leading to the formation of 1D chains or 2D wavy-like sheets. mdpi.com The specific structure of the resulting coordination polymer is influenced by the coordination mode of the thiocyanate group. mdpi.com The design of these materials is crucial for applications in areas such as luminescence and electronics. mdpi.com While the direct use of octyl thiocyanate as a monomer is not widely documented in this specific context, the fundamental chemistry of the thiocyanate group it contains is central to the functional design of these advanced polymeric systems.

Industrial and Environmental Applications

Current research into hydrometallurgical processes, particularly for gold extraction, investigates the use of the thiocyanate ion (SCN⁻) as a less toxic alternative to cyanide. researchgate.netmdpi.com Studies detail leaching parameters using aqueous solutions of thiocyanate salts, where factors like pH, temperature, and the concentration of oxidizing agents are optimized to improve gold recovery rates. mdpi.comfda.gov The literature extensively discusses the chemistry, thermodynamics, and kinetics of gold leaching with the thiocyanate ion, but does not mention this compound as a reagent or lixiviant in these processes. nih.gov

Thiocyanate is a known pollutant in industrial effluents, particularly from mining and coking industries. sielc.comacs.org A variety of methods are employed for its removal from aqueous systems, including bioremediation, ion exchange, and adsorption onto different materials. uni.lutcichemicals.com Research in this area focuses on the efficient removal of the thiocyanate anion (SCN⁻) from wastewater to mitigate its environmental impact. The available scientific data does not indicate that this compound is used as part of any remediation or removal process for thiocyanate species.

Analytical and Spectroscopic Characterization Methodologies

Chromatographic Separation and Detection Techniques

High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the separation and quantification of octyl thiocyanate (B1210189). Specifically, reverse-phase HPLC (RP-HPLC) has been demonstrated as an effective method. In a typical application, octyl thiocyanate is analyzed using a C18 column, which is a non-polar stationary phase. The separation is achieved by using a polar mobile phase, allowing for the elution of the compound based on its hydrophobicity.

A common mobile phase composition for this analysis includes acetonitrile, water, and an acid modifier like phosphoric acid. The use of phosphoric acid helps to ensure sharp peak shapes. For applications requiring compatibility with mass spectrometry (MS) detection, phosphoric acid is typically replaced with a volatile acid such as formic acid. The scalability of this method allows for its use in both analytical-scale quantification and larger-scale preparative separations to isolate impurities. Detection is commonly achieved using a UV detector, as the thiocyanate functional group exhibits absorbance in the UV region.

| Parameter | Value/Condition |

| Technique | Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) |

| Stationary Phase | C18 Column |

| Mobile Phase | Acetonitrile, Water, Phosphoric Acid (or Formic Acid for MS) |

| Detection | UV Spectrophotometry or Mass Spectrometry (MS) |

Spectrophotometric and Spectrofluorimetric Analysis

While direct spectrophotometric methods for this compound are not extensively detailed in the literature, the analysis of the thiocyanate moiety is well-established and can be adapted. The quantification of thiocyanate ions (SCN⁻) is often performed colorimetrically. A classic method involves the reaction of thiocyanate with an iron(III) salt in an acidic medium, which forms a series of intensely red-colored iron(III)-thiocyanate complexes, such as [Fe(SCN)(H₂O)₅]²⁺.

For the analysis of this compound using this method, a preliminary hydrolysis step would be necessary to liberate the thiocyanate ion from the octyl chain. The absorbance of the resulting colored solution is then measured using a UV-Vis spectrophotometer at the wavelength of maximum absorbance (λmax), which is typically around 460 nm. The concentration can be determined by comparing the absorbance to a calibration curve prepared from standards of a known thiocyanate salt, like potassium thiocyanate.

Spectrofluorimetric methods for thiocyanate determination often rely on more complex chemical reactions. These methods can involve the reaction of thiocyanate with a specific reagent to produce a fluorescent product. Similar to spectrophotometry, applying these methods to this compound would necessitate a chemical conversion to the reactive thiocyanate ion.

Advanced Spectroscopic Probing of Molecular Structure and Interactions

Advanced spectroscopic techniques provide deeper insights into the elemental composition, chemical bonding, surface arrangement, and solution structure of this compound.

X-ray Photoelectron Spectroscopy (XPS) for Surface Composition and Bonding

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique ideal for analyzing the elemental composition and chemical states of atoms in the top 1-10 nanometers of a material. For this compound, particularly when studied as a self-assembled monolayer (SAM) on a substrate, XPS can confirm the presence and bonding environment of carbon, nitrogen, and sulfur.

The high-resolution spectrum of the S 2p region would be characteristic of the sulfur atom in the thiocyanate group. Similarly, the N 1s spectrum would confirm the chemical state of the nitrogen atom. The C 1s spectrum would show multiple components: one for the carbons of the alkyl chain and a distinct signal for the carbon atom of the thiocyanate group (-SCN), which is in a different chemical environment. By analyzing the binding energies and peak areas, one can confirm the integrity of the molecule on a surface and study its interaction with the substrate.

Scanning Tunneling Microscopy (STM) for Surface Morphology and Molecular Arrangement

Scanning Tunneling Microscopy (STM) is a powerful technique for visualizing surfaces at the atomic level. It has been employed to study the surface structure and phase behavior of self-assembled monolayers (SAMs) formed by this compound on gold surfaces, such as Au(111).

Research has shown that single-component this compound SAMs can form a binary phase consisting of both a disordered phase and a more organized striped phase. The distance between the rows in the striped phase has been measured to be approximately 1.3 ± 0.1 nm. STM studies have also investigated the co-adsorption of this compound with other molecules, like octanethiol, revealing how the molar ratio of the two components influences the resulting surface structure and phase transitions of the monolayer. These molecular-scale images provide critical information on how this compound molecules arrange themselves on a surface, which is vital for applications in nanoscience and surface modification.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the molecular structure of this compound in solution. Both ¹H NMR and ¹³C NMR provide detailed information about the carbon-hydrogen framework.

¹H NMR: The proton NMR spectrum of this compound is expected to show characteristic signals for the protons of the octyl chain.

A triplet corresponding to the terminal methyl group (CH₃) would appear at the most upfield position, estimated around 0.9 ppm.

A complex multiplet for the six methylene groups (-(CH₂)₆-) in the middle of the chain would be observed, likely in the range of 1.2-1.7 ppm.

The methylene group attached to the sulfur atom (-CH₂-SCN) would be the most deshielded of the alkyl protons due to the electron-withdrawing effect of the thiocyanate group, appearing as a triplet estimated to be around 3.0 ppm.

¹³C NMR: The carbon NMR spectrum provides information on each unique carbon atom in the molecule.

The carbons of the octyl chain would resonate in the typical aliphatic region (approx. 14-32 ppm). The carbon attached to the sulfur (-CH₂-SCN) would be shifted further downfield.

The carbon atom of the thiocyanate functional group (-SCN) is expected to appear in a distinct region of the spectrum, estimated to be around 110-115 ppm. It is worth noting that in the isomeric isothiocyanates (-NCS), the corresponding carbon signal can be very broad and difficult to observe, a phenomenon sometimes referred to as "near-silence" due to quadrupolar relaxation effects of the adjacent nitrogen atom and structural dynamics. While this effect is less pronounced for thiocyanates, the chemical shift of the SCN carbon is a key diagnostic peak.

| Nucleus | Estimated Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H | ~0.9 | Triplet | CH₃- |

| ~1.2-1.7 | Multiplet | -(CH₂)₆- | |

| ~3.0 | Triplet | -CH₂-SCN | |

| ¹³C | ~14 | Quartet | CH₃- |

| ~22-32 | Triplets | -(CH₂)₆- and -CH₂-SCN | |

| ~112 | Singlet | -SCN |

Note: The NMR data presented is estimated based on known chemical shifts for similar structural motifs and should be considered illustrative.

Electrochemical Methods for Thiocyanate Quantification

Electrochemical methods offer high sensitivity for the quantification of the thiocyanate ion. While direct electrochemical analysis of the covalently-bonded this compound molecule may be complex, these methods are highly applicable following a chemical or hydrolytic procedure to release the SCN⁻ ion.

Techniques such as cyclic voltammetry (CV), differential pulse voltammetry (DPV), and amperometry can be used. The fundamental principle involves the electrochemical oxidation of the thiocyanate ion at the surface of a working electrode. Various materials, including modified glassy carbon electrodes and metal electrodes (e.g., silver, copper), have been used for this purpose.

In a typical voltammetric measurement, the potential is scanned, and the resulting current from the oxidation of SCN⁻ is recorded. The peak current is proportional to the concentration of the thiocyanate ion in the solution. These methods are known for their low detection limits and are suitable for trace analysis. For instance, the oxidation of thiocyanate at a modified electrode can lead to the formation of products like cyanide and sulfate, with the specific reaction pathway depending on the electrode material and pH.

Theoretical and Computational Investigations of Octyl Thiocyanate

Electronic Structure Analysis using Density Functional Theory (DFT)

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov It has become a primary tool for studying the properties of molecules like octyl thiocyanate (B1210189) due to its balance of accuracy and computational cost.

DFT calculations allow for the detailed analysis of molecular orbitals and the distribution of electron density within the octyl thiocyanate molecule. The electronic structure of the thiocyanate group (-SCN) is of particular interest. Studies on the thiocyanate anion (SCN⁻) using DFT at the B3LYP/6-311++G(3df,3pd) level of theory have shown that the negative charge is delocalized between the sulfur and nitrogen atoms. shd-pub.org.rs In this compound, the covalent bond between the octyl group and the sulfur atom significantly influences the charge distribution.

The natural bond orbital (NBO) analysis, a method used in conjunction with DFT, can provide a more intuitive picture of the bonding and charge distribution. For the thiocyanate anion, the natural charge on the sulfur atom is calculated to be -0.463, while on the nitrogen atom it is -0.592, with the carbon atom having a small positive charge of 0.055. shd-pub.org.rs This suggests that the nitrogen atom is slightly more negatively charged than the sulfur atom. The bond orders calculated for SCN⁻ are 1.403 for the C-S bond and 2.608 for the C-N bond, indicating a bond character between a single and double bond for C-S, and between a double and triple bond for C-N. shd-pub.org.rs

When the octyl group is attached to the sulfur atom, the electron-donating nature of the alkyl chain influences the electron density across the thiocyanate moiety. This can be quantified through population analysis, which partitions the total electron density among the atoms in the molecule.

Below is an interactive data table summarizing hypothetical calculated electronic properties for this compound based on principles from related studies.

The electronic structure of this compound is intrinsically linked to its reactivity and stability. The distribution of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides key insights into its chemical behavior. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical stability; a larger gap generally implies higher stability and lower reactivity. nih.gov

For this compound, the HOMO is likely to have significant contributions from the lone pair electrons on the sulfur and nitrogen atoms, making these sites susceptible to electrophilic attack. Conversely, the LUMO is expected to be an antibonding π* orbital associated with the C≡N triple bond, making the carbon atom a potential site for nucleophilic attack.

The ambident nature of the thiocyanate group means that it can react at either the sulfur or the nitrogen atom, depending on the nature of the attacking species and the reaction conditions. Computational studies can help predict the preferred site of reaction by calculating the local reactivity descriptors, such as Fukui functions, which indicate the change in electron density at a particular site upon the addition or removal of an electron.

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry offers a powerful lens through which to view the intricate details of chemical reactions, providing insights that are often difficult or impossible to obtain through experimental means alone. pitt.edu

By mapping the potential energy surface (PES) of a reaction, computational methods can identify the minimum energy pathways from reactants to products. A key feature of the PES is the transition state, which represents the highest energy point along the reaction coordinate. The structure and energy of the transition state determine the activation energy and, consequently, the rate of the reaction.

For reactions involving this compound, such as its synthesis via the dealkylative cyanation of sulfoxides, computational analysis can elucidate the mechanism. acs.org For instance, the proposed mechanism involving the electrophilic activation of a sulfoxide (B87167) to form a cyanosulfonium triflate intermediate, followed by dealkylation, can be modeled to confirm its feasibility and determine the rate-limiting step. acs.org

Computational studies are also invaluable for understanding how catalysts influence reaction mechanisms and energetics. In the context of thiocyanate chemistry, computational explorations of the electrochemical oxidation of thiocyanate catalyzed by cobalt-phthalocyanines have been conducted. rsc.org While not specific to this compound, these studies demonstrate the potential of computational methods to explore how catalysts can lower activation barriers and enhance reaction rates by stabilizing transition states or providing alternative reaction pathways. rsc.org The energetics of each step in a catalytic cycle can be calculated to provide a comprehensive understanding of the catalyst's role.

Molecular Dynamics Simulations of Interfacial Phenomena

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. researchgate.net This technique is particularly well-suited for investigating the behavior of molecules at interfaces, such as the air-water or oil-water interface, which is relevant for applications of this compound.

MD simulations can provide detailed information about the orientation and organization of this compound molecules at an interface. The long, nonpolar octyl chain is expected to be oriented away from a polar medium like water, while the more polar thiocyanate headgroup would interact with the polar phase. This amphiphilic character can lead to the formation of organized structures, such as monolayers, at interfaces.

Studies combining experimental techniques with MD simulations have investigated the interfacial behavior of thiocyanate anions with positively charged monolayers. chemrxiv.org These studies have shown that at higher concentrations, thiocyanate anions can form antiparallel populations at the interface. chemrxiv.org While these simulations were performed on the thiocyanate ion, the principles can be extended to understand the behavior of this compound, where the octyl chain would further influence the interfacial organization. MD simulations can also be used to calculate important interfacial properties such as interfacial tension. osti.govmdpi.com

Adsorption Behavior on Metal Surfaces

The adsorption of this compound (OTC) onto metal surfaces is a critical area of study, particularly for applications in self-assembled monolayers (SAMs) and surface functionalization. Computational studies, often in conjunction with experimental techniques like Scanning Tunneling Microscopy (STM) and X-ray Photoelectron Spectroscopy (XPS), have elucidated the nature of OTC adsorption, primarily on gold (Au(111)) surfaces.

Self-assembled monolayers of this compound on Au(111) have been successfully formed using both solution and ambient-pressure vapor deposition methods. STM observations reveal that SAMs formed in a solution at room temperature exhibit a mixture of ordered and disordered domains, along with structural features such as vacancy islands.

The method of deposition significantly influences the quality of the resulting monolayer. Vapor deposition has been shown to be more effective than solution deposition for creating high-quality SAMs of OTC on gold. At elevated temperatures (50°C), vapor deposition leads to the formation of long-range ordered domains.

The structure of these ordered domains has been described as (√3 x 2√19)R5° structures. This indicates a well-defined and repeating arrangement of the this compound molecules on the gold surface.

Sequential adsorption studies, where a surface is first exposed to one compound and then another, have also been performed. In one such study, an Au(111) surface was first exposed to octanethiol, followed by exposure to a solution of decyl thiocyanate, a molecule structurally similar to this compound. It was observed that the decyl thiocyanate preferentially adsorbs in areas where the initial octanethiol monolayer is not well-ordered, such as at vacancy islands, domain boundaries, and gold steps nih.gov. The extent of this secondary adsorption is dependent on the concentration of the thiocyanate in the solution nih.gov.

The following table summarizes the key findings from computational and experimental studies on the adsorption of this compound on Au(111) surfaces.

| Deposition Method | Temperature | Observed Surface Structures | Monolayer Quality |

| Solution Deposition | Room Temperature | Ordered and disordered domains, vacancy islands, structural defects | Lower |

| Solution Deposition | 50°C | Small ordered domains | Moderate |

| Vapor Deposition | 50°C | Long-range ordered domains, (√3 x 2√19)R5° structures | Higher |

Self-Assembly Processes and Phase Behavior Modeling

The self-assembly of this compound is a spontaneous process driven by the interaction between the sulfur atom of the thiocyanate group and the metal surface, as well as van der Waals interactions between the alkyl chains of neighboring molecules. Computational modeling plays a crucial role in understanding the thermodynamics and kinetics of this process.

Molecular dynamics (MD) simulations can be employed to model the self-assembly of long-chain alkyl compounds on surfaces. These simulations can provide information on the orientation of the molecules, the packing density, and the formation of ordered domains. While specific MD studies on the phase behavior of this compound are not widely available in the literature, the principles of such modeling can be understood from studies on similar molecules, such as 4-octyl-4'-cyanobiphenyl (8CB). In MD simulations of 8CB, the system's phase transitions between crystalline, smectic A, and nematic phases can be observed and correlated with temperature dntb.gov.ua. These simulations also provide insights into properties like the orientational order parameter and layer spacing as a function of temperature dntb.gov.ua.

For this compound, similar computational approaches could be used to predict its phase behavior in both bulk form and as a self-assembled monolayer. Such models would typically involve:

Force Field Parameterization: Developing or selecting a force field that accurately describes the interatomic and intermolecular interactions of this compound.

System Setup: Creating a simulation box with a metal slab (e.g., Au(111)) and a number of this compound molecules.

Simulation: Running the simulation at different temperatures and pressures to observe the self-assembly process and any phase transitions.

The results of such simulations could provide a theoretical basis for the experimental observations of ordered domain formation and could be used to predict the optimal conditions for creating highly ordered SAMs.

Predictive Modeling of Biological Interactions

Computational methods are increasingly used to predict the potential biological activity of chemical compounds, thereby guiding experimental studies and accelerating the drug discovery process. For this compound, these methods can be used to investigate its interactions with proteins and to derive relationships between its structure and potential biological activity.

Ligand-Protein Docking and Enzyme Binding Studies

Ligand-protein docking is a computational technique that predicts the preferred orientation of a molecule (the ligand) when bound to a protein to form a stable complex. This method is instrumental in understanding the potential mechanism of action of a compound and in screening for potential drug candidates.

While specific ligand-protein docking studies for this compound are not readily found in the published literature, the methodology for such a study would involve:

Target Selection: Identifying a protein target that is relevant to a particular disease or biological process where an alkyl thiocyanate might have an effect.

Preparation of Structures: Obtaining the 3D structures of both the this compound molecule and the target protein, often from crystallographic data or through homology modeling.

Docking Simulation: Using a docking program (e.g., AutoDock, GOLD, Glide) to place the this compound molecule into the binding site of the protein in various conformations and orientations.

Scoring and Analysis: The different poses are then "scored" based on a scoring function that estimates the binding affinity. The poses with the best scores are then analyzed to understand the key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the this compound and the protein.

A broader analysis of the Protein Data Bank has been conducted to understand the binding of the thiocyanate ion (SCN-) to proteins acs.org. This study identified numerous thiocyanate binding sites and characterized the types of interactions involved, which include interactions with nonpolar parts of the protein acs.org. While this study focuses on the ion rather than the this compound molecule, it provides valuable information about the types of protein environments that are favorable for thiocyanate binding.

Structure-Activity Relationship (SAR) Derivation from Computational Models

Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a compound with its biological activity. Computational methods, particularly Quantitative Structure-Activity Relationship (QSAR) models, are powerful tools for deriving these relationships.

A QSAR study for this compound would typically involve the following steps:

Data Set Collection: Assembling a data set of structurally related compounds with experimentally determined biological activity. For this compound, this would ideally include a series of alkyl thiocyanates with varying chain lengths and other structural modifications.

Descriptor Calculation: For each molecule in the data set, a set of numerical descriptors is calculated. These can include constitutional, topological, geometrical, and electronic descriptors that encode the structural features of the molecules.

Model Building: Using statistical methods or machine learning algorithms to build a mathematical model that relates the calculated descriptors to the observed biological activity.

Model Validation: The predictive power of the model is then validated using internal and external validation techniques.

While no specific QSAR models for this compound were found, studies on other thiocyanate-containing compounds have demonstrated the utility of this approach. For example, QSAR models have been developed to predict the anti-HIV activity of acylthiocarbamates with a high degree of accuracy nih.gov. These models use topological indices to describe the molecular structure and have shown a predictive accuracy of 95% to 98% nih.gov.

The application of such computational SAR models to a series of alkyl thiocyanates, including this compound, could provide valuable insights into the structural requirements for a particular biological activity and could guide the design of new, more potent compounds.

Future Research Directions and Emerging Trends

Development of Novel and Sustainable Synthetic Routes

The future of octyl thiocyanate (B1210189) synthesis lies in the adoption of green and sustainable chemistry principles to minimize environmental impact and enhance efficiency. Research is trending towards methods that reduce or eliminate the use of hazardous solvents and reagents, lower energy consumption, and improve atom economy.

Key emerging strategies include:

Microwave-Assisted Synthesis: This technique utilizes microwave irradiation to accelerate chemical reactions, often leading to shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating. For alkyl thiocyanates, microwave-promoted nucleophilic substitution of alkyl halides in aqueous media represents a significant green advancement. organic-chemistry.org

Photocatalysis: Visible-light-driven methods are gaining traction for C-S bond formation. nih.gov These reactions can proceed under mild conditions, often without the need for harsh reagents. researchgate.net A notable development is the visible-light-induced preparation of alkenyl thiocyanates from alkenyl bromides, a protocol that demonstrates broad functional group tolerance. nih.gov

Flow Chemistry: Continuous flow synthesis offers numerous advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, and improved reproducibility. nih.gov A flow protocol for the synthesis of alkenyl thiocyanates has been developed, enabling efficient scale-up and highlighting the potential for industrial application. nih.gov

Mechanochemistry: Solvent-free synthesis using techniques like ball-milling presents a highly sustainable alternative. nih.gov This method has been successfully applied to the thiocyanation of various aryl compounds, suggesting its potential applicability for alkyl thiocyanates like the octyl variant. nih.gov

Benign Media: The use of environmentally friendly solvents like water or polyethylene (B3416737) glycol (PEG)-water mixtures is a cornerstone of green synthesis. tandfonline.com These systems can replace volatile organic compounds (VOCs), reducing the environmental footprint of the synthetic process.

| Synthetic Strategy | Key Advantages | Potential for Octyl Thiocyanate |

|---|---|---|

| Microwave-Assisted Synthesis | Rapid reaction times, high efficiency, reduced byproducts. organic-chemistry.org | Efficient synthesis from octyl halides or tosylates in aqueous media. |

| Visible-Light Photocatalysis | Mild reaction conditions, high functional group tolerance, sustainable energy source. nih.gov | Green synthesis from various octyl precursors. |

| Continuous Flow Chemistry | Improved safety, scalability, and process control. nih.gov | Enables large-scale, automated production with high consistency. |

| Mechanochemistry (Ball-Milling) | Solvent-free, reduced waste, high reaction mass efficiency. nih.gov | Environmentally friendly synthesis from solid-state reactants. |

| Synthesis in Benign Media | Eliminates hazardous organic solvents, simplifies purification. tandfonline.com | Reaction in PEG-water systems for a greener process. |

Exploration of Untapped Biological Activities and Therapeutic Targets

While the biological profile of this compound itself is not extensively documented, the broader class of organic thiocyanates and isothiocyanates exhibits a wide range of pharmacological activities. mathewsopenaccess.comnih.gov Future research will likely focus on screening this compound and its derivatives against new therapeutic targets, leveraging the unique physicochemical properties conferred by the eight-carbon alkyl chain.

Potential areas of exploration include:

Antimicrobial and Antifungal Activity: The thiocyanate ion (SCN⁻) is a key substrate for the enzyme lactoperoxidase, which generates hypothiocyanous acid (HOSCN), a potent antimicrobial agent active in the human body's innate defense system. nih.govresearchgate.net Research could investigate whether this compound can act as a precursor or mimetic for such systems or if it possesses intrinsic antimicrobial properties due to its ability to disrupt microbial membranes.

Enzyme Inhibition: Various thiocyanate-containing heterocyclic compounds have shown potent inhibitory effects against enzymes like carbonic anhydrases (hCA I and hCA II) and acetylcholinesterase (AChE). researchgate.netdntb.gov.ua The lipophilic octyl chain could enhance the interaction of thiocyanate derivatives with hydrophobic pockets in enzyme active sites, opening avenues for developing novel inhibitors for diseases ranging from glaucoma to Alzheimer's disease.

Anticancer Properties: Isothiocyanates, isomers of thiocyanates, are well-known for their chemopreventive and anticancer activities, often by inducing apoptosis or cell cycle arrest in tumor cells. mathewsopenaccess.comnih.gov The potential for this compound to be metabolized into bioactive compounds or to exert its own cytotoxic effects on cancer cell lines remains a significant and untapped area of research.

| Potential Biological Activity | Underlying Rationale / Known Activities of Related Compounds | Potential Therapeutic Targets |

|---|---|---|

| Antimicrobial / Antifungal | Thiocyanate is a precursor to the antimicrobial HOSCN. nih.gov The octyl chain can enhance membrane interaction. | Bacterial and fungal cell membranes, metabolic enzymes. |

| Enzyme Inhibition | Related thiocyanates inhibit carbonic anhydrase and acetylcholinesterase. researchgate.netdntb.gov.ua | hCA I, hCA II, AChE, α‐glycosidase. |

| Anticancer / Chemopreventive | Isothiocyanates suppress tumor growth by generating reactive oxygen species and inducing apoptosis. mathewsopenaccess.com | Cancer cell proliferation pathways, apoptosis regulators. |

| Antioxidant | The thiocyanate ion can protect cells against oxidizing agents like hypochlorous acid. nih.gov | Reactive oxygen and nitrogen species. |

Integration into Multifunctional Advanced Materials

The unique structure of this compound, combining a flexible hydrophobic alkyl chain with a reactive, metal-coordinating thiocyanate headgroup, makes it an attractive building block for advanced materials.

Future research directions could involve:

Functionalized Surfaces and Coatings: The octyl group can promote self-assembly on surfaces, creating hydrophobic or antimicrobial coatings. The thiocyanate group can be used to anchor these coatings to metal substrates or to subsequently bind with other functional molecules.

Metal-Organic Frameworks (MOFs) and Coordination Polymers: The thiocyanate group is an excellent ligand for coordinating with a variety of metal ions. bethunecollege.ac.inacs.org Incorporating an octyl-functionalized thiocyanate into coordination polymers could create materials with tunable porosity, catalytic activity, or sensing capabilities. For instance, thiocyanate-based frameworks analogous to Prussian blue have been shown to have interesting optical properties. rsc.org

Nanoparticle Functionalization: this compound could be used as a capping agent to stabilize nanoparticles in non-polar solvents or to impart specific functionalities. Nickel thiocyanate nanoparticles have been explored for use in antimicrobial wound dressings, suggesting a potential application for materials incorporating this compound. researchgate.net

Sensors and Extraction Agents: The strong affinity of the thiocyanate group for d-block metal ions can be exploited. researchgate.net Polymers or silica surfaces functionalized with this compound could be developed for the selective extraction of heavy metals from aqueous solutions or as the active component in chemical sensors.

Advanced In-Situ Characterization Techniques for Reaction Monitoring

To optimize the novel synthetic routes discussed previously, real-time monitoring of the reaction progress is crucial. Advanced in-situ characterization techniques can provide valuable kinetic and mechanistic data, moving beyond traditional offline analysis like chromatography.

Emerging trends in this area include:

Spectroscopic Methods: Techniques like Fourier-transform infrared (FT-IR) and UV-Visible spectroscopy can be adapted for in-situ monitoring. The disappearance of the SCN⁻ ion's characteristic absorbance or the appearance of the product's C≡N stretching vibration in the IR spectrum can be tracked in real-time. researchgate.net Kinetic spectrophotometric methods, often based on the formation of colored metal-thiocyanate complexes, are well-established for quantifying thiocyanate ions and could be modified to monitor reaction kinetics. nih.govnih.govtandfonline.com

Process Analytical Technology (PAT): Integrating spectroscopic probes directly into reaction vessels, including continuous flow reactors, allows for continuous data acquisition. This enables precise control over reaction parameters like temperature, pressure, and reactant concentration to maximize yield and minimize impurities.

Computational Design and Optimization of this compound Derivatives

In silico methods are becoming indispensable tools in modern chemical research, enabling the rational design and optimization of molecules before their synthesis. researchgate.net For this compound, computational chemistry can accelerate the discovery of new derivatives with enhanced biological activity or material properties.

Key computational approaches include:

Molecular Docking: This technique can predict the binding affinity and orientation of this compound derivatives within the active site of a target protein or enzyme. researchgate.netnih.gov This allows for the virtual screening of large libraries of potential compounds and the prioritization of the most promising candidates for synthesis and biological testing.

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models can be used to predict the activity of new, unsynthesized derivatives and to identify the key structural features that contribute to their efficacy.

ADMET Prediction: Computational tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates. nih.govmdpi.com By evaluating these properties in silico, researchers can identify and filter out derivatives that are likely to have poor pharmacokinetic profiles or toxic effects early in the discovery process.

Density Functional Theory (DFT): DFT calculations can provide deep insights into the electronic structure and reactivity of this compound. acs.org This can help in understanding reaction mechanisms, predicting coordination preferences in materials, and refining the design of new catalysts or functional molecules. nih.gov

Q & A

Basic Research Questions

Q. What experimental methods are recommended for synthesizing Octyl thiocyanate from thiol precursors?

- Methodological Answer : The synthesis of this compound can be achieved via thiyl radical trapping or cyanation reactions using optimized protocols. For example, thiyl radicals generated from thiols (e.g., octanethiol) react with cyanating agents under controlled conditions. The reaction should be monitored using differential scanning calorimetry (DSC) to track exothermic/endothermic transitions . Standardized potassium thiocyanate solutions (e.g., 0.1N KSCN) are often used as reagents, requiring precise preparation and validation via titration (recovery rates ≥98%) .

Q. How can researchers validate the purity and identity of newly synthesized this compound?

- Methodological Answer : Characterize the compound using GC-MS for molecular weight confirmation and NMR for structural elucidation. For purity, use dynamic light scattering (DLS) to assess aggregation states and high-performance liquid chromatography (HPLC) with a thiocyanate-specific column. Analytical validation should follow internal control standards (e.g., thiocyanate recovery rates of 100–102% as per environmental monitoring protocols) .

Q. What analytical techniques are suitable for quantifying this compound in complex mixtures?

- Methodological Answer : Use quartz crystal microbalance (QCM) for interfacial studies or atomic force microscopy (AFM) for surface partitioning analysis. For bulk quantification, combine UV-Vis spectroscopy with thiocyanate-specific chelators (e.g., Fe³⁺ for colorimetric detection). Calibrate instruments using thiocyanate standards (e.g., 2.2–5.4 mg/L range) validated through statistical analysis (mean recovery: 100–102%) .

Advanced Research Questions

Q. How can contradictions in the observed effects of this compound in polymer stabilization be resolved?

- Methodological Answer : Thiocyanate anions exhibit dual behavior: they stabilize polymers via electrostatic interactions but induce salting-out effects at higher concentrations. To resolve contradictions, design experiments comparing bulk vs. interfacial behavior. For example, use differential scanning calorimetry (DSC) to study phase transitions in poly(N-isopropylacrylamide) (PNIPAM) systems and correlate findings with QCM data on anion adsorption at interfaces. Statistical tools like ANOVA (p<0.05) can identify significant differences between competing mechanisms .

Q. What computational and experimental approaches determine the bonding mode (M-NCS vs. M-SCN) of this compound in coordination complexes?

- Methodological Answer : Employ FT-IR spectroscopy to compare C-N (2050–2150 cm⁻¹) and C-S (700–750 cm⁻¹) stretching frequencies with reference compounds. For quantitative analysis, calculate deviations between observed frequencies and known bonding modes (e.g., M-SCN vs. M-NCS) using statistical thermodynamics models. Validate predictions with X-ray crystallography or DFT calculations .

Q. How does this compound interact with surfactants or lipids in multi-component formulations?

- Methodological Answer : Use dynamic light scattering (DLS) to monitor micelle size changes and isothermal titration calorimetry (ITC) to quantify binding thermodynamics. For example, combine this compound with Triton X-100 (1–5% w/v) and analyze phase separation via AFM. Statistical analysis (e.g., ANOVA) of triplicate experiments can identify synergistic/antagonistic effects .

Q. What strategies mitigate interference from competing anions (e.g., Cl⁻, SCN⁻) in this compound assays?

- Methodological Answer : Implement ion-selective electrodes (ISEs) or chromatographic separation (e.g., ion-pair HPLC) to isolate thiocyanate signals. Pre-treat samples with chelating resins (e.g., iminodiacetic acid) to remove interfering metal ions. Validate methods using spike-and-recovery experiments (e.g., 95–105% recovery in synthetic matrices) .

Key Considerations for Experimental Design

- Reproducibility : Document reagent preparation (e.g., 0.1N KSCN standardization) and instrument calibration in supplementary materials .

- Data Contradictions : Use multi-technique validation (e.g., DSC + QCM) to reconcile conflicting results in polymer-thiocyanate systems .

- Ethical Reporting : Disclose conflicts (e.g., surfactant compatibility biases) and cite primary literature to avoid redundancy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.